molecular formula C16H16O3 B3389827 2-(2-Ethylphenoxy)-2-phenylacetic acid CAS No. 938340-11-5

2-(2-Ethylphenoxy)-2-phenylacetic acid

Cat. No.: B3389827
CAS No.: 938340-11-5
M. Wt: 256.3 g/mol
InChI Key: RYDRUZNZECLWDC-UHFFFAOYSA-N
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Description

2-(2-Ethylphenoxy)-2-phenylacetic acid is an organic compound with the molecular formula C16H16O3 It is a derivative of phenoxyacetic acid, characterized by the presence of an ethyl group attached to the phenoxy ring and a phenyl group attached to the acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Ethylphenoxy)-2-phenylacetic acid typically involves the reaction of 2-ethylphenol with phenylacetic acid under specific conditions. One common method is the esterification of 2-ethylphenol with phenylacetic acid in the presence of a strong acid catalyst, such as sulfuric acid, followed by hydrolysis to yield the desired product. The reaction conditions often include refluxing the mixture at elevated temperatures to ensure complete reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis. Industrial methods may also incorporate purification steps, such as distillation or crystallization, to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2-(2-Ethylphenoxy)-2-phenylacetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the phenoxy or phenyl rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can produce halogenated or nitrated derivatives.

Scientific Research Applications

2-(2-Ethylphenoxy)-2-phenylacetic acid has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug development and biochemical studies.

    Industry: Utilized in the production of specialty chemicals, polymers, and other industrial products.

Mechanism of Action

The mechanism of action of 2-(2-Ethylphenoxy)-2-phenylacetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The pathways involved can include signal transduction, metabolic processes, or gene expression regulation, depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Phenoxyacetic acid: A simpler analog without the ethyl and phenyl groups.

    2-Phenoxypropionic acid: Similar structure but with a propionic acid moiety.

    2-(2-Methylphenoxy)-2-phenylacetic acid: Similar but with a methyl group instead of an ethyl group.

Uniqueness

2-(2-Ethylphenoxy)-2-phenylacetic acid is unique due to the specific combination of the ethyl and phenyl groups, which can impart distinct chemical and physical properties

Properties

IUPAC Name

2-(2-ethylphenoxy)-2-phenylacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O3/c1-2-12-8-6-7-11-14(12)19-15(16(17)18)13-9-4-3-5-10-13/h3-11,15H,2H2,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYDRUZNZECLWDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1OC(C2=CC=CC=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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